2-(2-Methylpyridin-3-yl)ethanamine chemical structure and properties
2-(2-Methylpyridin-3-yl)ethanamine chemical structure and properties
Title: 2-(2-Methylpyridin-3-yl)ethanamine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies Document Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyridine building blocks are indispensable for developing targeted therapeutics. 2-(2-Methylpyridin-3-yl)ethanamine (CAS: 504404-51-7) is a highly versatile, bifunctional scaffold characterized by a primary amine tethered to a pyridine ring via an ethyl linker, with a sterically significant methyl group at the C2 position.
This technical guide provides an authoritative analysis of its structural causality, physicochemical properties, and laboratory-scale synthesis. By understanding the conformational restrictions imposed by its substitution pattern, researchers can effectively leverage this compound in the design of GPCR ligands (such as histamine receptor modulators) and kinase inhibitors.
Chemical Identity & Physicochemical Profiling
The utility of 2-(2-Methylpyridin-3-yl)ethanamine stems directly from its physicochemical metrics. The basicity of the primary amine makes it an excellent nucleophile for amidation and reductive amination, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor in biological targets.
Quantitative Data Summary
The following table synthesizes the core computational and experimental properties of the compound, essential for predicting its behavior in both synthetic workflows and biological assays [1].
| Property | Value | Causality / Implication |
| CAS Number | 504404-51-7 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₈H₁₂N₂ | Dictates the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 136.19 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery. |
| SMILES | NCCC1=CC=CN=C1C | Defines the 2-methyl and 3-ethanamine substitution pattern. |
| LogP (Predicted) | ~0.89 | Optimal lipophilicity for aqueous solubility while maintaining membrane permeability. |
| TPSA | 38.91 Ų | Well below the 90 Ų threshold, indicating excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (Primary Amine) | Facilitates targeted hydrogen bonding with receptor aspartate/glutamate residues. |
| H-Bond Acceptors | 2 (Amine N, Pyridine N) | Enables dual-point anchoring within enzymatic or receptor binding pockets. |
| Rotatable Bonds | 2 | The C2-methyl group restricts the rotation of the C3-ethyl chain, lowering entropic penalty upon binding. |
Structural Causality and Pharmacophore Logic
The proximity of the C2-methyl group to the C3-ethanamine chain is not merely a structural footnote; it is a profound driver of the molecule's behavior. The methyl group induces steric hindrance that restricts the free rotation of the ethyl linker. In drug design, this conformational locking reduces the entropic penalty associated with target binding, often resulting in higher binding affinities compared to the unsubstituted 3-pyridineethanamine analogs.
Caption: Pharmacophore mapping demonstrating the tri-modal interaction logic of the scaffold.
Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocol details a self-validating, four-step synthetic route starting from commercially available 2-methylnicotinic acid.
Experimental Workflow Logic
Caption: Step-by-step synthetic pathway for 2-(2-Methylpyridin-3-yl)ethanamine via cyanation.
Step-by-Step Protocol
Step 1: Reduction to (2-Methylpyridin-3-yl)methanol
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Procedure: Suspend 2-methylnicotinic acid (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) dropwise. Stir for 4 hours at room temperature.
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Causality: LiAlH₄ is required to fully reduce the carboxylic acid to the primary alcohol. The 0°C initiation prevents thermal runaway from the exothermic hydrogen gas evolution.
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Validation: Quench with the Fieser method (water, 15% NaOH, water). LC-MS should show the disappearance of the acid [M+H]⁺ and the appearance of the alcohol mass.
Step 2: Chlorination to 3-(Chloromethyl)-2-methylpyridine
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Procedure: Dissolve the intermediate alcohol in dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Concentrate under reduced pressure.
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Causality: SOCl₂ converts the hydroxyl group into a superior leaving group (chloride) necessary for the subsequent nucleophilic substitution. The reaction is driven forward by the evolution of SO₂ and HCl gases.
Step 3: Cyanation to 2-(2-Methylpyridin-3-yl)acetonitrile
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Procedure: Dissolve the crude chloride in anhydrous DMF. Add Sodium Cyanide (NaCN, 1.5 eq) and heat to 60°C for 6 hours.
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Causality: The cyanide ion acts as a nucleophile, displacing the chloride via an Sₙ2 mechanism, thereby extending the carbon chain by one unit—a critical step for forming the ethanamine backbone.
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Validation: Monitor via TLC (Hexanes/EtOAc). Infrared (IR) spectroscopy of the isolated intermediate will show a distinct, sharp nitrile (C≡N) stretch at ~2250 cm⁻¹.
Step 4: Nitrile Reduction to Target Amine
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Procedure: Dissolve the nitrile intermediate in a solution of 7M ammonia in methanol. Add a catalytic amount of Raney Nickel. Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. Filter through a pad of Celite and concentrate.
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Causality & Expert Insight: The selection of Raney Nickel over Palladium on Carbon (Pd/C) is highly deliberate. Nitrile hydrogenations are notorious for yielding secondary and tertiary amine byproducts due to the attack of the newly formed primary amine on the intermediate imine. Conducting the reaction in methanolic ammonia suppresses this side reaction by shifting the equilibrium away from the secondary imine, ensuring high selectivity for the primary ethanamine [2].
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Validation: ¹H-NMR (CDCl₃) will exhibit a 2H triplet at ~2.8 ppm (Ar-CH₂-CH₂ -NH₂) and a broad singlet integrating to 2H (exchangeable with D₂O) representing the primary amine.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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LC-MS (ESI+): Expected [M+H]⁺ at m/z 137.1.
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¹H-NMR (400 MHz, CDCl₃):
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δ 8.35 (dd, 1H, Pyridine C6-H)
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δ 7.45 (dd, 1H, Pyridine C4-H)
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δ 7.05 (dd, 1H, Pyridine C5-H)
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δ 2.95 (t, 2H, Ar-CH₂)
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δ 2.80 (t, 2H, CH₂-NH₂)
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δ 2.55 (s, 3H, Pyridine C2-CH₃)
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δ 1.40 (br s, 2H, NH₂, D₂O exchangeable)
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Note: The exact chemical shifts may vary slightly depending on the concentration and exact pH (if trace acid remains, the amine will be protonated, shifting the aliphatic protons downfield).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for C8H12N2 (General Structural and Synthetic Methodologies)." PubChem. Available at:[Link]
